molecular formula C18H21NOS2 B300466 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide

Cat. No. B300466
M. Wt: 331.5 g/mol
InChI Key: XORVITSBTREGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the acetamide family and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide is not fully understood. However, it is thought to exert its antimicrobial activity by disrupting the cell membrane of bacteria, fungi, and viruses. It may also inhibit the growth of these microorganisms by interfering with their metabolic processes. In terms of its anti-inflammatory and analgesic properties, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its antimicrobial, anti-inflammatory, and analgesic properties, it has been shown to possess antioxidant activity. It may also have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, fungi, and viruses, making it a versatile tool for researchers studying these microorganisms. Additionally, its anti-inflammatory and analgesic properties make it a useful compound for studying inflammatory diseases.
One limitation of using N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments using this compound.

Future Directions

For research include the development of new antimicrobial agents and the investigation of its neuroprotective effects.

Synthesis Methods

The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide involves the reaction of 2-mercaptoacetamide with 4-methylbenzyl chloride and phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The resulting product is then purified using chromatographic techniques.

Scientific Research Applications

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide

Molecular Formula

C18H21NOS2

Molecular Weight

331.5 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C18H21NOS2/c1-15-7-9-16(10-8-15)13-21-12-11-19-18(20)14-22-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,20)

InChI Key

XORVITSBTREGFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CSC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CSC2=CC=CC=C2

Origin of Product

United States

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